molecular formula C10H11N B1598670 2,4,5-Trimethylbenzonitrile CAS No. 58260-83-6

2,4,5-Trimethylbenzonitrile

Cat. No.: B1598670
CAS No.: 58260-83-6
M. Wt: 145.2 g/mol
InChI Key: VTCFOBGVVUVYHP-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzonitrile is a substituted aromatic nitrile featuring three methyl groups at the 2-, 4-, and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol. Methyl groups are electron-donating, enhancing the compound's lipophilicity and stability in hydrophobic environments. This makes it a candidate for use as an intermediate in organic synthesis, particularly in reactions requiring steric bulk or directed substitution patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can be employed to promote the cyanation reaction. Additionally, continuous flow reactors may be utilized to maintain optimal reaction conditions and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield amines or other reduced products. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions. For example, it can react with Grignard reagents to form ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Grignard reagents (RMgX)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Ketones

Scientific Research Applications

2,4,5-Trimethylbenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylbenzonitrile involves its interaction with specific molecular targets. In spectroscopic studies, it acts as a probe to locate metal ions such as cobalt in zeolites. The nitrile group can coordinate with metal ions, allowing researchers to study the distribution and environment of these ions within the material .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Substituents on the benzene ring critically influence electronic properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Formula Molecular Weight Key Electronic Effects
2,4,5-Trimethylbenzonitrile 2,4,5-trimethyl C₁₀H₁₁N 145.20 g/mol Electron-donating (methyl groups increase ring electron density)
2,4,6-Trimethylbenzonitrile 2,4,6-trimethyl C₁₀H₁₁N 145.20 g/mol Symmetrical substitution pattern; higher crystallinity due to symmetry
2,4,5-Trifluorobenzonitrile 2,4,5-trifluoro C₇H₂F₃N 163.09 g/mol Electron-withdrawing (fluorine groups reduce ring electron density)
3-Methoxy-2,4,5-trifluoromethylbenzonitrile 2,4,5-trifluoromethyl, 3-methoxy C₉H₅F₃NO 224.14 g/mol Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) create mixed electronic effects
4,5-Dibromo-2-(trifluoromethyl)benzonitrile 4,5-dibromo, 2-trifluoromethyl C₈H₂Br₂F₃N 331.92 g/mol Bromine (steric bulk, leaving group potential) and trifluoromethyl (electron-withdrawing)

Physicochemical Properties

  • Lipophilicity: Methyl-substituted derivatives (e.g., 2,4,5- and 2,4,6-trimethylbenzonitrile) exhibit higher lipophilicity than fluorinated analogs, favoring solubility in non-polar solvents .
  • Boiling/Melting Points : Symmetrical analogs like 2,4,6-trimethylbenzonitrile may have higher melting points due to crystalline packing efficiency .
  • NMR Shifts : For 2,4,6-trimethylbenzonitrile, ¹³C-NMR data in CDCl₃ shows chemical shifts at δ~157.1 ppm for the nitrile carbon, with methyl carbons resonating at δ~21–25 ppm . Fluorinated analogs (e.g., 2,4,5-trifluorobenzonitrile) would exhibit downfield shifts for ring carbons due to electron-withdrawing effects.

Biological Activity

2,4,5-Trimethylbenzonitrile (TMBN) is an aromatic nitrile with the molecular formula C10H11N and a molecular weight of 145.2 g/mol. It is structurally characterized by three methyl groups attached to a benzene ring adjacent to a nitrile functional group. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula: C10H11N
  • Molecular Weight: 145.2 g/mol
  • Appearance: Off-white crystalline solid
  • CAS Number: 2571-52-0

Biological Activity Overview

The biological activity of TMBN has been explored in several studies, revealing its potential as an anti-inflammatory and antitumor agent. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Research has indicated that TMBN exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. A study conducted by researchers at the University of Texas demonstrated that TMBN significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a mechanism for its anti-inflammatory effects .

Antitumor Activity

In vitro assays have shown that TMBN possesses cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that TMBN inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

  • Case Study: Inhibition of Cancer Cell Proliferation
    • Objective: To evaluate the antiproliferative effects of TMBN on MCF-7 breast cancer cells.
    • Method: Cells were treated with varying concentrations of TMBN for 48 hours.
    • Results: Significant inhibition of cell growth was observed at concentrations above 20 µM, with morphological changes indicative of apoptosis.
  • Case Study: Anti-inflammatory Effects
    • Objective: To assess the impact of TMBN on cytokine production in macrophages.
    • Method: Macrophages were stimulated with lipopolysaccharide (LPS) and treated with TMBN.
    • Results: Treatment with TMBN led to a reduction in IL-6 and TNF-α levels by approximately 40% compared to controls.

Data Tables

StudyCompoundCell LineIC50 (µM)Mechanism
TMBNMCF-725Apoptosis induction
TMBNMacrophagesN/ACytokine inhibition

Properties

IUPAC Name

2,4,5-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFOBGVVUVYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391796
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58260-83-6
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,5-Trimethylbenzonitrile
2,4,5-Trimethylbenzonitrile
2,4,5-Trimethylbenzonitrile
2,4,5-Trimethylbenzonitrile
2,4,5-Trimethylbenzonitrile
2,4,5-Trimethylbenzonitrile

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